molecular formula C14H31ClO3Si B106947 (11-Chloroundecyl)(trimethoxy)silane CAS No. 17948-05-9

(11-Chloroundecyl)(trimethoxy)silane

Cat. No. B106947
CAS RN: 17948-05-9
M. Wt: 310.93 g/mol
InChI Key: BRYVPDMODZIFEB-UHFFFAOYSA-N
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Description

“(11-Chloroundecyl)(trimethoxy)silane” is a chemical compound . Unfortunately, there is not much specific information available about this compound.


Synthesis Analysis

The synthesis of trimethoxysilane, a related compound, can be produced in a complicated synthesis. This synthesis includes steps such as using a wet chemical reduction method to prepare nano-copper, then preparing a silicon powder-nano-copper catalyst mixture, which is followed by preparing trimethoxysilane by a fixed bed reactor . This synthesis is suitable for industrialized production as it is simple and convenient to operate .


Chemical Reactions Analysis

Trimethoxysilane, a related compound, is an important substance for producing silane coupling agents. It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond. Thereby it can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .

Scientific Research Applications

Biological Molecule Encapsulation

The compound’s functional groups make it suitable for capturing and encapsulating biological molecules. This application is significant in the biomedical field, where it can be used for drug delivery systems, biosensors, and other medical devices that require biocompatibility and targeted functionality.

Each of these applications leverages the unique chemical structure of (11-Chloroundecyl)(trimethoxy)silane to enhance material properties and performance in a variety of scientific and industrial contexts .

Mechanism of Action

Target of Action

It is known that trimethoxysilane, a related compound, is an important substance for producing silane coupling agents . These agents are used in a variety of applications, including adhesion promotion, crosslinking, and surface modification .

Mode of Action

(11-Chloroundecyl)(trimethoxy)silane likely interacts with its targets through its hydrolyzable siloxane bonds and active silicon-hydrogen bond . This allows it to participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation . The exact nature of these interactions and the resulting changes would depend on the specific application and conditions.

Biochemical Pathways

For instance, it could affect the formation and properties of various polymers and surfaces through its role as a silane coupling agent .

Pharmacokinetics

The compound’s physical properties, such as its boiling point and density , could potentially influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of (11-Chloroundecyl)(trimethoxy)silane’s action would likely depend on its specific application. As a potential silane coupling agent, it could influence the properties of various materials, including their adhesion, crosslinking, and surface characteristics .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (11-Chloroundecyl)(trimethoxy)silane. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. Additionally, the compound’s stability could be influenced by factors such as light, heat, and moisture .

properties

IUPAC Name

11-chloroundecyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31ClO3Si/c1-16-19(17-2,18-3)14-12-10-8-6-4-5-7-9-11-13-15/h4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYVPDMODZIFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCCCCCCCCCl)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556883
Record name (11-Chloroundecyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(11-Chloroundecyl)(trimethoxy)silane

CAS RN

17948-05-9
Record name (11-Chloroundecyl)(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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